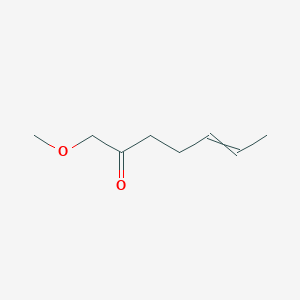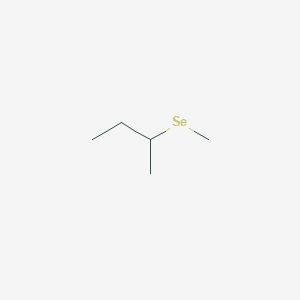![molecular formula C8H10N4OS B14514277 1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of substituted thioureas This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and thiourea in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve 4-hydroxybenzaldehyde and thiourea in a suitable solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the hydroxyphenyl group.
4-hydroxybenzaldehyde: A precursor in the synthesis of the compound, with distinct chemical properties.
Substituted Thioureas: Compounds with various substituents on the thiourea moiety, exhibiting different chemical and biological activities.
Uniqueness
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea is unique due to the presence of both the hydroxyphenyl and thiourea groups, which confer specific chemical reactivity and potential biological activity. Its ability to form metal complexes and participate in diverse chemical reactions makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4OS/c9-11-8(14)12-10-5-6-1-3-7(13)4-2-6/h1-5,13H,9H2,(H2,11,12,14)/b10-5+ |
InChI Key |
FCZOVNQNZBTMNJ-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NN)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)




![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)


